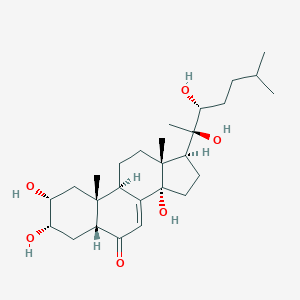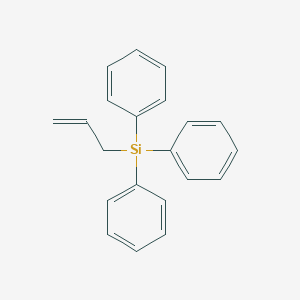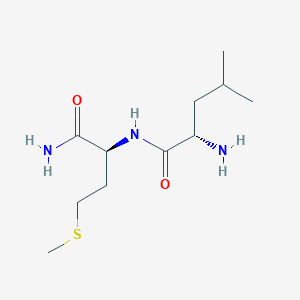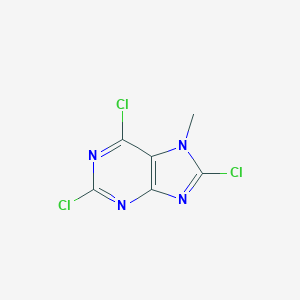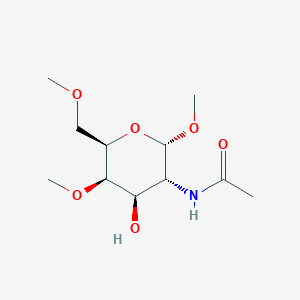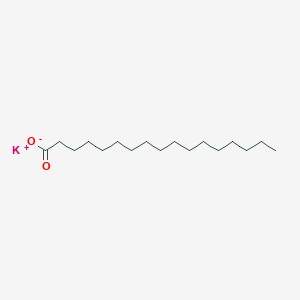
ヘプタデカン酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium heptadecanoate is a chemical compound with the molecular formula C₁₇H₃₃KO₂. It is the potassium salt of heptadecanoic acid, a saturated fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is typically found in solid form and is known for its stability under normal conditions .
科学的研究の応用
Potassium heptadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying fatty acid metabolism and transport in biological systems.
Medicine: Research into its potential therapeutic effects and its role in lipid metabolism.
Industry: Utilized as an emulsifying agent, dispersing agent, and lubricant in various industrial processes
作用機序
Target of Action
Potassium heptadecanoate, like other potassium salts, primarily targets potassium channels in the body . These channels are broadly expressed throughout the body and play a crucial role in maintaining the cell’s membrane potential . They are involved in various physiological processes such as nerve impulse conduction, muscle contraction, and maintenance of normal renal function .
Mode of Action
Potassium heptadecanoate interacts with its targets, the potassium channels, by increasing the concentration of potassium ions. This interaction results in the opening of the channels, allowing the flow of potassium ions across the cell membrane . The flow of potassium ions helps maintain the cell’s membrane potential, which is essential for the normal functioning of the cell .
Biochemical Pathways
The action of potassium heptadecanoate affects several biochemical pathways. One of the key pathways is the potassium homeostasis pathway . This pathway is responsible for maintaining the balance of potassium ions in the body. The action of potassium heptadecanoate can influence this balance, affecting the overall homeostasis of potassium in the body .
Pharmacokinetics
Based on the pharmacokinetics of similar potassium salts, it can be inferred that potassium heptadecanoate is likely to be absorbed rapidly and distributed throughout the body . The compound is likely metabolized extensively, with the metabolites being excreted primarily in the urine .
Result of Action
The primary result of the action of potassium heptadecanoate is the regulation of the cell’s membrane potential. By increasing the concentration of potassium ions, the compound helps maintain the membrane potential, ensuring the normal functioning of the cell . This can have various downstream effects, including the regulation of nerve impulse conduction, muscle contraction, and renal function .
Action Environment
The action of potassium heptadecanoate can be influenced by various environmental factors. For instance, the presence of other ions in the body can affect the efficacy of the compound . Additionally, the pH of the environment can influence the stability of the compound . Therefore, these factors need to be considered when using potassium heptadecanoate.
準備方法
Synthetic Routes and Reaction Conditions: Potassium heptadecanoate can be synthesized through the neutralization of heptadecanoic acid with potassium hydroxide. The reaction typically involves dissolving heptadecanoic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of potassium heptadecanoate and water.
Industrial Production Methods: In industrial settings, the production of potassium heptadecanoate may involve large-scale neutralization processes. The heptadecanoic acid is often derived from natural sources, such as animal fats, and then purified before being reacted with potassium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Potassium heptadecanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecanoic acid and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form heptadecanol.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal heptadecanoates.
Major Products Formed:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecanol.
Substitution: Various metal heptadecanoates
類似化合物との比較
Heptadecanoic acid: The parent fatty acid of potassium heptadecanoate.
Sodium heptadecanoate: The sodium salt of heptadecanoic acid.
Heptadecanol: The alcohol derivative of heptadecanoic acid.
Comparison: Potassium heptadecanoate is unique due to its potassium ion, which can influence its solubility and reactivity compared to its sodium counterpart. It also has distinct properties compared to heptadecanoic acid and heptadecanol, such as its ionic nature and higher melting point .
特性
CAS番号 |
17378-36-8 |
|---|---|
分子式 |
C17H34KO2 |
分子量 |
309.5 g/mol |
IUPAC名 |
potassium;heptadecanoate |
InChI |
InChI=1S/C17H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19); |
InChIキー |
GVPLDNPZQYTFCT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
異性体SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)O.[K] |
Key on ui other cas no. |
17378-36-8 |
関連するCAS |
506-12-7 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


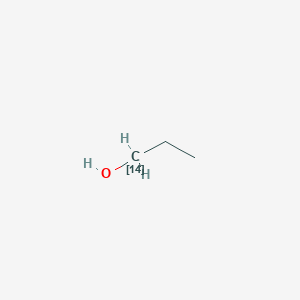
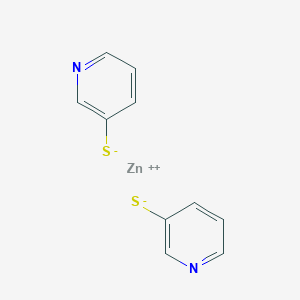
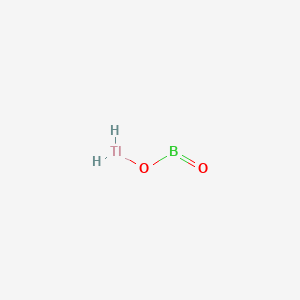
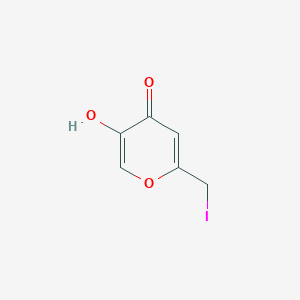
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
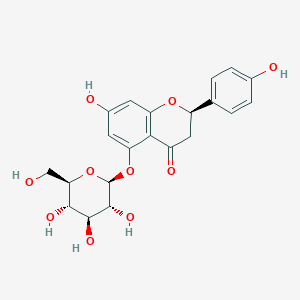
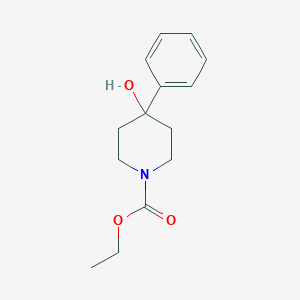
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
